2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
Starting materials: Ethylthiol and suitable halides.
Reagents: Base (e.g., sodium hydride).
Conditions: Room temperature to slightly elevated temperatures.
Amide Formation
Starting materials: Acid chlorides and amines.
Reagents: Pyridine or similar bases to neutralize the hydrochloric acid by-product.
Conditions: Controlled addition to prevent overreaction.
Industrial Production Methods
Batch Process: : Utilized for small-scale production and optimization.
Continuous Flow Process: : Used in large-scale industrial settings to enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions that may include:
Formation of the Triazene Ring
Starting materials: Aniline derivatives.
Reagents: Sodium nitrite and hydrochloric acid.
Conditions: Low temperatures (0-5°C) to form diazonium salts, followed by coupling with amines to form triazene.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Hydrogen peroxide, oxygen.
Conditions: Ambient temperature and pressure.
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: Typically conducted under inert atmosphere to prevent unwanted side reactions.
Substitution
Reagents: Halides, alkylating agents.
Conditions: Vary depending on the leaving group and desired product.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide at room temperature.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides with a base like sodium hydride.
Major Products
Oxidation typically forms sulfoxides or sulfones.
Reduction can yield corresponding amines or alcohols.
Substitution reactions often lead to new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: : Investigated for binding to specific proteins or nucleic acids.
Enzyme Inhibitors: : Potential inhibitor of enzymatic pathways.
Medicine
Pharmacology: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Diagnostics: : Utilized in the development of diagnostic agents.
Industry
Material Science: : Component in the synthesis of polymers or advanced materials.
Agriculture: : Investigated for use as a pesticide or herbicide.
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking their activity.
Receptor Binding: : Interacts with specific cell receptors, triggering a biological response.
Pathway Modulation: : Alters signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : The combination of the triazene ring with the ethylthio group.
Functional Versatility: : Diverse reactivity due to multiple functional groups.
Similar Compounds
2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Similar structure with a methylthio instead of ethylthio.
3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Lacks the ethylthio group but shares core structure.
2-(ethylthio)-3-phenyl-1,4-diazine: : Shares the ethylthio and phenyl groups but differs in the ring system.
This detailed exploration of 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide provides insight into its preparation, reactivity, applications, and mechanisms
Properties
IUPAC Name |
3-ethylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-3-29-21-20(18-9-5-4-6-10-18)25-23(26-21)12-14-27(15-13-23)22(28)24-19-11-7-8-17(2)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLFPNPEOSYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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